molecular formula C22H31BrN2O3 B11071197 ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate

ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate

Cat. No.: B11071197
M. Wt: 451.4 g/mol
InChI Key: JKIKSRFGKSSCPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the bromine, diethylamino, and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-1-cyclohexyl-2-[(methylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate: Similar structure but with a methylamino group instead of a diethylamino group.

    Ethyl 6-chloro-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, diethylamino group, and hydroxyl group in the indole framework makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H31BrN2O3

Molecular Weight

451.4 g/mol

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-2-(diethylaminomethyl)-5-hydroxyindole-3-carboxylate

InChI

InChI=1S/C22H31BrN2O3/c1-4-24(5-2)14-19-21(22(27)28-6-3)16-12-20(26)17(23)13-18(16)25(19)15-10-8-7-9-11-15/h12-13,15,26H,4-11,14H2,1-3H3

InChI Key

JKIKSRFGKSSCPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=CC(=C(C=C2N1C3CCCCC3)Br)O)C(=O)OCC

Origin of Product

United States

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